molecular formula C10H13NO3S B12116329 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one

5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one

Cat. No.: B12116329
M. Wt: 227.28 g/mol
InChI Key: SHPLKJQMPQRMNU-UHFFFAOYSA-N
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Description

5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyran ring, a thiomorpholine moiety, and a hydroxyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one typically involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the thiomorpholine ring.

Scientific Research Applications

5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a tyrosinase inhibitor for skin whitening and as an anticancer agent.

    Industry: Utilized in the development of agrochemicals and as a ligand for complex compounds.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial for its application in skin whitening products . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one stands out due to its unique combination of a pyran ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-hydroxy-2-(thiomorpholin-4-ylmethyl)pyran-4-one

InChI

InChI=1S/C10H13NO3S/c12-9-5-8(14-7-10(9)13)6-11-1-3-15-4-2-11/h5,7,13H,1-4,6H2

InChI Key

SHPLKJQMPQRMNU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2=CC(=O)C(=CO2)O

Origin of Product

United States

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